Physical and chemical properties of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
Physical and chemical properties of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone, a key intermediate in the synthesis of various functionalized acenaphthene derivatives. This document is intended to be a valuable resource for researchers in medicinal chemistry and materials science, offering detailed methodologies and expert insights into the characterization and application of this compound.
Introduction: The Significance of the Acenaphthene Scaffold
Acenaphthene and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities and unique photophysical properties. These compounds form the backbone of molecules with applications ranging from antitumor agents to fluorescent probes.[1][2] 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone, also known as 5-benzoylacenaphthene, serves as a crucial building block for accessing a wide array of more complex acenaphthene-based structures. Its synthesis and detailed characterization are therefore of paramount importance for the advancement of research in these fields. The introduction of a benzoyl group onto the acenaphthene core provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and materials.[1][3]
Chemical Identity and Physical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical properties of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone.
Nomenclature and Structure
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Systematic Name: (1,2-Dihydroacenaphthylen-5-yl)(phenyl)methanone
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Common Synonyms: 5-Benzoylacenaphthene, Acenaphthen-5-yl-phenyl ketone[4]
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CAS Number: 4657-89-0[4]
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Molecular Formula: C₁₉H₁₄O[4]
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Molecular Weight: 258.31 g/mol [4]
The chemical structure, illustrated below, consists of a tricyclic acenaphthene core functionalized with a benzoyl group at the 5-position.
Caption: Chemical structure of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone.
Physicochemical Data
The following table summarizes the key physical and computed properties of the title compound. These parameters are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Boiling Point | 450.6 °C at 760 mmHg | ChemScene |
| Flash Point | 200.7 °C | ChemScene |
| Density | 1.212 g/cm³ | ChemScene |
| LogP (octanol/water) | 4.1694 | ChemScene |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is the Friedel-Crafts acylation of acenaphthene with benzoyl chloride.[5][6] This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.
Reaction Principle: The Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone.
Materials:
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Acenaphthene
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Benzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[7]
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Addition of Benzoyl Chloride: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.[6]
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Addition of Acenaphthene: Dissolve acenaphthene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6][7]
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[6][7]
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Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[6]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the acenaphthene and benzoyl moieties, as well as the aliphatic protons of the dihydroacenaphthylene bridge. The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):
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Aromatic Protons: Multiple signals in the range of 7.2-8.2 ppm.
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Aliphatic Protons (-CH₂-CH₂-): A singlet or two closely spaced triplets around 3.4 ppm.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):
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Carbonyl Carbon (C=O): A signal around 196-198 ppm.
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Aromatic Carbons: Multiple signals in the range of 120-145 ppm.
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Aliphatic Carbons (-CH₂-CH₂-): Signals in the range of 29-31 ppm.
Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands (cm⁻¹):
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C=O Stretch (Ketone): A strong absorption band in the region of 1650-1670 cm⁻¹.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 258.31.
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Fragment Ions: Characteristic fragmentation patterns corresponding to the loss of the phenyl group (m/z = 181) and the benzoyl group (m/z = 153).
Chemical Reactivity and Stability
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone exhibits reactivity characteristic of both the acenaphthene nucleus and the benzoyl group.
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Reactions of the Ketone: The carbonyl group can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol (e.g., using sodium borohydride) or conversion to an oxime (reacting with hydroxylamine).
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Electrophilic Aromatic Substitution: The acenaphthene ring system can undergo further electrophilic substitution reactions, although the benzoyl group is deactivating, directing subsequent substitutions to the meta position of the benzoyl group and other available positions on the acenaphthene core.
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Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures should be avoided to prevent decomposition. The acenaphthene moiety itself is derived from coal tar and is a stable polycyclic aromatic hydrocarbon.[8]
Applications in Drug Discovery and Materials Science
The versatile chemical nature of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone makes it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in several fields.
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Medicinal Chemistry: Acenaphthene derivatives have been investigated for their potential as antitumor,[1][2] anti-inflammatory, and antimicrobial agents. The benzoyl group can be modified to introduce various pharmacophores, allowing for the systematic exploration of structure-activity relationships. For example, it can serve as a precursor for the synthesis of conformationally restricted ligands for melatonin receptors.[3]
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Materials Science: The rigid and planar structure of the acenaphthene core, combined with the potential for π-π stacking interactions, makes its derivatives interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is a key synthetic intermediate with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an outline of its spectroscopic characterization. By understanding the fundamental aspects of this molecule, researchers can effectively utilize it as a building block for the design and synthesis of novel and functional acenaphthene derivatives.
References
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Yous, S., et al. (2000). Synthesis of Phenalene and Acenaphthene Derivatives as New Conformationally Restricted Ligands for Melatonin Receptors. Journal of Medicinal Chemistry, 43(9), 1763-1774. [Link]
-
Yous, S., et al. (2000). Synthesis of Phenalene and Acenaphthene Derivatives as New Conformationally Restricted Ligands for Melatonin Receptors. Journal of Medicinal Chemistry. [Link]
-
Fact sheet: Acenaphthene. Golder Associates. [Link]
-
Zhao, L., et al. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(4), 2519-2529. [Link]
-
Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. Royal Society of Chemistry. [Link]
-
Li, J., et al. (2019). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. Natural Product Research, 35(1), 123-129. [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Zeng, X., et al. (2014). Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Supporting Information. Royal Society of Chemistry. [Link]
-
Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20. [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Video]. YouTube. [Link]
-
VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]
-
Nikolova, I., et al. (2013). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 51(10), 675-679. [Link]
-
(1,2-dihydroacenaphthylen-5-yl)[3-(1,2-dihydroacenaphthylene-5-carbonyl)phenyl]methanone. Chemspace. [Link]
-
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone. PubChem. [Link]
-
5-Benzylacenaphthene. PubChem. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Journal of the Serbian Chemical Society, 75(11), 1481-1504. [Link]
-
Acenaphthene. PubChem. [Link]
-
Acetophenone. NIST WebBook. [Link]
-
Methanone, 2-naphthalenylphenyl-. NIST WebBook. [Link]
-
Naphthalene, 1,2-dihydro-1,1,6-trimethyl-. NIST WebBook. [Link]
-
Felix, G., et al. (1993). Synthesis of new functional acenaphthylene derivatives. 2. Regioselective electrophilic substitution of silylated acenaphthenes and acenaphthylenes. The Journal of Organic Chemistry, 58(25), 7025-7030. [Link]
-
JWH 145. mzCloud. [Link]
-
Wu, J. I., et al. (2022). Benzoyl-Xanthenoxanthenes: Versatile Chromophores for Light-Engaging Applications. Angewandte Chemie International Edition, 61(19), e202117281. [Link]
-
Slawin, A. M. Z., & Woollins, J. D. (2011). Phenyl(2,4,5-triphenyl-cyclopenta-1,4-dien-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1718. [Link]
-
methanone. SpectraBase. [Link]
-
5-(Naphthalene-2-yl)-4-phenylfuran-2(5H)-one. SpectraBase. [Link]
-
1, 1, 5-Trimethyl-1, 2-dihydronaphthalene. SpectraBase. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
